Comprehensive Technical Guide on 1-Chloro-9H-thioxanthen-9-one (CAS 38605-72-0): Properties, Synthesis, and Advanced Applications
Comprehensive Technical Guide on 1-Chloro-9H-thioxanthen-9-one (CAS 38605-72-0): Properties, Synthesis, and Advanced Applications
Executive Summary
1-Chloro-9H-thioxanthen-9-one (CAS 38605-72-0) is a structurally rigid, halogenated S-heterocycle featuring a dibenzo-γ-thiopyrone core[1]. While traditional thioxanthones have long been utilized as Type II photoinitiators in UV-curing industries, the strategic placement of a chlorine atom at the 1-position transforms this molecule into a highly reactive bifunctional scaffold. This technical whitepaper explores the physicochemical properties, mechanistic photochemistry, and step-by-step synthetic protocols of 1-chloro-9H-thioxanthen-9-one, highlighting its critical role in developing non-migrating macromolecular photoinitiators[2] and novel aminothioxanthone-based antimicrobial therapeutics[3].
Physicochemical Profile & Structural Data
The presence of the electron-withdrawing chlorine atom at the 1-position induces significant steric and electronic effects. It lowers the electron density of the adjacent aromatic ring, priming the molecule for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[3].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-Chloro-9H-thioxanthen-9-one |
| CAS Registry Number | 38605-72-0[1] |
| Molecular Formula | C13H7ClOS[4] |
| Molecular Weight | 246.71 g/mol [5] |
| Exact Mass | 245.99 m/z |
| Appearance | Pale yellow to light yellow solid |
| Melting Point | >100 °C (Derivative-dependent; e.g., 1-chloro-4-propoxy analog is 99-103 °C)[6] |
| Solubility | Slightly soluble in Chloroform, Methanol, and DMSO[7] |
Mechanistic Photochemistry: Type II Photoinitiation
1-Chloro-9H-thioxanthen-9-one and its derivatives operate as Type II (non-cleavable) photoinitiators [8]. Unlike Type I initiators that undergo unimolecular bond cleavage upon irradiation, thioxanthones require a co-initiator—typically a tertiary amine with a C-H bond in the α-position to the nitrogen—to generate active radical species[2].
The Photochemical Cascade
-
Excitation & Intersystem Crossing: Upon UV irradiation, the thioxanthone core transitions from the singlet ground state (
) to an excited singlet state ( ), followed by rapid intersystem crossing (ISC) to a long-lived triplet excited state ( ). -
Exciplex Formation: The
state collides with the amine synergist to form an excited-state complex (exciplex). -
Hydrogen Atom Transfer (HAT): The thioxanthone abstracts a hydrogen atom from the amine, yielding a ketyl radical and an α-aminoalkyl radical.
-
Initiation: The highly reactive α-aminoalkyl radical initiates the free-radical polymerization of acrylate monomers, while the bulky ketyl radical primarily undergoes termination reactions.
Caption: Type II Photoinitiation Mechanism of Thioxanthone Derivatives.
Advanced Applications
Polymer Chemistry: Low-Migration Photoinitiators
A critical challenge in the packaging industry is the migration of low-molecular-weight photoinitiators (like isopropylthioxanthone, ITX) from UV-cured inks into food products[6]. 1-Chloro-9H-thioxanthen-9-one solves this by acting as a building block for polymeric photoinitiators . By reacting the 1-chloro position with diethanolamine derivatives via SNAr, researchers synthesize compounds like 4-{3-[bis(2-hydroxyethyl)amino]propoxy}-1-chloro-9H-thioxanthen-9-one[8]. These diol-functionalized thioxanthones are then copolymerized with diisocyanates (e.g., 4,4'-methylenebis(cyclohexyl isocyanate)) and PEG to form polyurethane backbones[2]. Because the photoinitiator moiety is covalently bound to the polymer matrix, leaching is virtually eliminated[9].
Medicinal Chemistry: Antimicrobial Aminothioxanthones
Thioxanthones are bioisosteres of xanthones and exhibit significant pharmacological potential[3]. 1-Chloro-9H-thioxanthen-9-one is a direct precursor for synthesizing aminothioxanthone libraries. Through copper-catalyzed Ullmann-type cross-coupling with diamines (e.g., N,N-diethylethane-1,2-diamine), the chlorine atom is displaced to yield 1-{[2-(diethylamino)ethyl]amino}-9H-thioxanthen-9-one derivatives[3]. These compounds demonstrate potent fungicidal activity against Candida albicans and Aspergillus fumigatus biofilms, and act as efflux pump inhibitors in methicillin-resistant Staphylococcus aureus (MRSA)[10].
Chemical Synthesis & Experimental Protocols
The synthesis of 1-chloro-9H-thioxanthen-9-one relies on a robust two-step sequence: an Ullmann thioetherification followed by an intramolecular Friedel-Crafts acylation[11].
Synthetic Workflow Logic
The causality of this protocol is rooted in electrophilic aromatic substitution. Sulfuric acid serves a dual purpose: it acts as the solvent and the dehydrating agent. It protonates the carboxylic acid of the intermediate to generate a highly reactive acylium ion, which subsequently attacks the adjacent electron-rich aromatic ring to close the central thiopyranone ring[11].
Caption: Two-step synthetic workflow for 1-Chloro-9H-thioxanthen-9-one.
Step-by-Step Self-Validating Protocol
Step 1: Preparation of 2-(3-Chlorophenylthio)benzoic acid
-
Reagents: Combine thiosalicylic acid (1.0 eq), 1,3-dichlorobenzene (1.2 eq), anhydrous potassium carbonate (
, 2.0 eq), and catalytic copper powder (0.1 eq) in a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF). -
Reaction: Heat the mixture to reflux (approx. 150 °C) under an inert argon atmosphere for 12 hours. Self-Validation: The suspension will transition from a heterogeneous mixture to a dark, homogeneous solution as the Ullmann coupling proceeds.
-
Workup: Cool to room temperature, filter to remove copper residues, and acidify the filtrate with 2M HCl until pH ~2. Collect the precipitated intermediate via vacuum filtration and dry under vacuum.
Step 2: Intramolecular Cyclization to 1-Chloro-9H-thioxanthen-9-one
-
Activation: Dissolve the dried 2-(3-chlorophenylthio)benzoic acid intermediate in concentrated sulfuric acid (
, 10 mL per gram of intermediate) at 0 °C. -
Cyclization: Allow the mixture to warm to room temperature, then heat gently to 80 °C for 2 to 4 hours[11]. Self-Validation: The solution will turn deep red/brown, confirming the generation of the acylium ion intermediate.
-
Quenching: Carefully pour the hot acidic mixture over crushed ice with vigorous stirring. Self-Validation: A pale yellow precipitate of crude 1-chloro-9H-thioxanthen-9-one will immediately crash out of the aqueous phase.
-
Purification: Filter the solid, wash extensively with distilled water until the filtrate is neutral, and recrystallize from a mixture of ethanol and chloroform to yield the pure product.
Safety & Handling
1-Chloro-9H-thioxanthen-9-one is intended for laboratory and industrial research use only[12].
-
Toxicity: May cause skin and eye irritation. Specific target organ toxicity data is limited, necessitating standard precautionary handling[12].
-
PPE: Handle in a well-ventilated fume hood using nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and dark environment to prevent unintended photochemical degradation[7].
References
-
CAS Common Chemistry. 1-Chloro-9H-thioxanthen-9-one. American Chemical Society. 1
-
European Patent Office (EPO). Hydrophilic Gels from Polyurethane-based Photoinitiators (EP 2585497 B1). 2
-
Google Patents. Polymers Comprising Photoinitiator Moieties and Dye Moieties (US20140316060A1). 9
-
National Institutes of Health (NIH). Antifungal Activity of a Library of Aminothioxanthones. 10
-
Chemsrc. 1-CHLORO-4-PROPOXY-9H-THIOXANTHEN-9-ONE Properties. 6
-
ChemicalBook. 1-chloro-9H-thioxanthen-9-one synthesis. 11
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